2,7-Dimethylpyrene

概要

説明

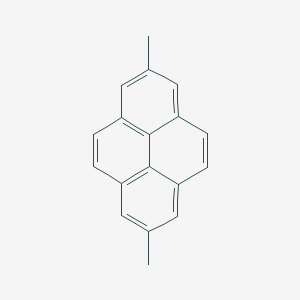

2,7-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons family. It is characterized by a pyrene core with two methyl groups attached at the 2 and 7 positions. The molecular formula of this compound is C18H14, and it has a molecular weight of 230.3038 . This compound is primarily found in petroleum and coal tar and can be synthesized through various chemical processes .

準備方法

The synthesis of 2,7-Dimethylpyrene can be accomplished through several steps starting with mesitylene. One of the improved synthetic routes involves the following steps :

Bromination of Mesitylene: Mesitylene is brominated using two molar equivalents of N-bromosuccinimide to yield para-dibromomesitylene.

Formation of Metacyclophane: The dibromomesitylene is converted into 5,13-dimethyl[2.2]-metacyclophane through a modified Wurtz reaction.

Oxidation: The metacyclophane undergoes mild oxidation to produce 2,7-dimethyl-4,5,9,10-tetrahydropyrene.

Dehydrogenation: The tetrahydropyrene is dehydrogenated over palladium on charcoal at 270°C to yield this compound.

化学反応の分析

Oxidation Reactions

2,7-Dimethylpyrene can undergo oxidation reactions that lead to the formation of various oxidized derivatives, including quinones. Common oxidizing agents used in these reactions include:

-

Potassium permanganate

-

Chromium trioxide

These oxidizing agents facilitate the conversion of the aromatic structure into more reactive species, which can further participate in additional chemical transformations.

Reduction Reactions

Reduction processes can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydropyrene derivatives. This reaction pathway highlights the compound's ability to undergo hydrogenation, which alters its electronic properties and stability.

Electrophilic Substitution Reactions

The aromatic nature of this compound allows it to participate in electrophilic substitution reactions such as:

-

Nitration : Introduction of nitro groups into the aromatic ring.

-

Halogenation : Addition of halogens (e.g., bromine or chlorine).

These reactions typically occur at positions on the aromatic ring that are activated by the methyl substituents.

Thermal Reactions

Recent studies have shown that this compound exhibits unique thermal reactivity compared to unsubstituted pyrene. The presence of methyl groups significantly lowers the temperature required to initiate chemical reactions during thermal treatment. Key findings from recent research include:

-

Methyl Transfer : Frequent intra- and intermolecular transfer of methyl groups during thermal treatment.

-

Polymerization : Formation of complex mixtures including monomers, dimers, and trimers as a result of thermal polymerization reactions.

The mechanisms involved include direct coupling between pyrene units and coupling via migrated methyl groups, which are facilitated by hydrogen radical interactions during heating .

Methyl Group Influence

The methyl substituents play a crucial role in enhancing the reactivity of this compound during thermal processes. Studies indicate that these groups reduce the activation energy needed for reactions to occur, allowing for significant transformations at relatively low temperatures (350-400 °C) compared to unsubstituted pyrene .

Reaction Pathways

The mechanisms identified for the transformation of this compound include:

-

Direct Coupling : Involves forming dimers through direct interaction between two pyrene units.

-

Coupling via Carbon Deletion : A less common pathway where one pyrene unit is reduced by two carbon atoms during coupling.

These pathways highlight the complexity and variety of products formed from thermal treatments .

Key Findings from Thermal Studies

| Parameter | Observations |

|---|---|

| Temperature for Reaction | Reduced compared to unsubstituted pyrene |

| Major Reaction Pathways | Methyl transfer; direct coupling |

| Product Types | Monomers (200-250 Da), Dimers (400-500 Da), Trimers (600-700 Da) |

科学的研究の応用

Chemical Research Applications

Model Compound for Fluorescence Studies

DMPY serves as a model compound to investigate the effects of methyl substituents on fluorescence emission properties. The presence of methyl groups alters the electronic characteristics of the pyrene nucleus, making it a valuable tool for understanding fluorescence behavior in substituted PAHs .

Thermal Reactions and Polymerization

Research has shown that DMPY undergoes complex thermal reactions that are crucial for understanding the behavior of PAHs in various conditions. Methyl substituents significantly lower the thermal severity required to initiate reactions, facilitating transformations such as methyl transfer and polymerization. These reactions can yield a diverse array of products, including monomers and dimers .

Synthesis of Organic Compounds

DMPY is utilized in the synthesis of other organic compounds, particularly luminescent materials and dyes. Its unique chemical structure allows for modifications that can enhance the properties of resulting compounds .

Biological Applications

Fluorescent Probes

DMPY is employed as a fluorescent probe in biological research to detect specific components within biological samples. Its fluorescence properties make it suitable for applications in cellular imaging and diagnostics .

Drug Development

Ongoing research is exploring DMPY's potential in drug development. Its ability to interact with biological molecules could lead to advancements in therapeutic agents or diagnostic tools .

Industrial Applications

Production of Luminescent Materials

In industrial settings, DMPY is used to produce luminescent materials that are integral to various technologies, including OLEDs (Organic Light Emitting Diodes) and sensors. The compound's photophysical properties are harnessed to create efficient light-emitting devices .

Case Study 1: Thermal Stability and Reaction Pathways

A study investigated the thermal stability of DMPY under mild heating conditions. It was found that the presence of methyl groups not only reduced the activation energy for thermal reactions but also led to a complex mixture of products characterized through NMR and mass spectrometry. This study highlighted the importance of substituents in dictating reaction pathways and product distributions .

Case Study 2: Fluorescence in Biological Systems

In another research project, DMPY was used as a fluorescent probe to visualize cellular structures. The findings demonstrated that DMPY could selectively bind to certain biomolecules, providing insights into cellular processes through fluorescence imaging techniques .

Comparative Data Table

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Chemistry | Model compound for fluorescence studies | Enhanced understanding of fluorescence behavior |

| Chemistry | Thermal reaction studies | Insights into reaction pathways and product formation |

| Biology | Fluorescent probes | Improved cellular imaging techniques |

| Medicine | Drug development | Potential new therapeutic agents |

| Industry | Production of luminescent materials | Advancements in OLED technology |

作用機序

The mechanism of action of 2,7-Dimethylpyrene involves its interaction with molecular targets and pathways in biological systems. The presence of methyl substituents plays a key role in reducing the thermal severity required to initiate chemical reactions. This compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components .

類似化合物との比較

2,7-Dimethylpyrene can be compared with other similar compounds, such as:

Pyrene: The parent compound without methyl substituents.

1,6-Dimethylpyrene: A similar compound with methyl groups at the 1 and 6 positions.

1,8-Dimethylpyrene: A similar compound with methyl groups at the 1 and 8 positions.

The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and fluorescence properties .

生物活性

2,7-Dimethylpyrene (C₁₈H₁₄) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its biological activity, particularly in relation to its potential carcinogenic effects and interactions with biological macromolecules. This article reviews the current understanding of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the pyrene structure at the 2 and 7 positions. This structural modification affects its solubility, reactivity, and biological interactions. The compound is part of a broader class of PAHs known for their environmental persistence and potential toxicity.

Carcinogenicity

Research indicates that many PAHs, including this compound, possess carcinogenic properties. The International Agency for Research on Cancer (IARC) classifies certain PAHs as Group 1 carcinogens based on sufficient evidence in humans for the carcinogenicity of PAHs in general. Specific studies have shown that alkylated PAHs can exhibit enhanced mutagenic activity compared to their non-alkylated counterparts due to increased metabolic activation.

Table 1: Summary of Carcinogenic Studies on this compound

| Study | Model | Findings |

|---|---|---|

| Study A | Rat Liver | Induced DNA adducts leading to mutations |

| Study B | Human Cell Lines | Elevated mutagenicity compared to pyrene |

| Study C | In Vivo Mouse Model | Increased tumor incidence upon exposure |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound indicates significant lipophilicity leading to accumulation in fatty tissues. Studies have shown that it is metabolized primarily in the liver with excretion occurring via urine and feces.

Case Study 1: Occupational Exposure

A study investigating occupational exposure among asphalt workers revealed a correlation between high levels of PAH exposure and increased rates of bladder cancer. The study highlighted the role of alkylated PAHs like this compound in contributing to this risk.

Case Study 2: Environmental Impact

Research conducted on aquatic ecosystems showed that sediment contaminated with this compound affected fish populations' reproductive success. The compound was found to bioaccumulate in aquatic organisms leading to endocrine disruption.

特性

IUPAC Name |

2,7-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKHIRFMTJUBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166132 | |

| Record name | 2,7-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-24-0 | |

| Record name | 2,7-Dimethylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E465NIX94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,7-Dimethylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230 °C | |

| Record name | 2,7-Dimethylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the methyl groups in 2,7-Dimethylpyrene during thermal reactions?

A1: Research suggests that the methyl groups in this compound play a crucial role in its thermal reactivity. They lower the temperature required to initiate reactions compared to unsubstituted pyrene. [] Specifically, the methyl groups facilitate various transformations, including methyl transfer and polymerization reactions, ultimately leading to the formation of complex mixtures of monomers, dimers, and trimers. [] This understanding is particularly relevant in contexts like the thermal polymerization of polycyclic aromatic hydrocarbons.

Q2: How does the reduction of this compound differ from that of unsubstituted pyrene?

A2: While both pyrene and this compound can undergo reduction with alkali metals, the outcomes can differ significantly, especially in strained systems. For instance, reducing strained pyrene derivatives like pyrenophane with lithium in THF doesn't simply yield typical anionic species. Instead, a new sigma bond forms, a phenomenon attributed to the system's attempt to avoid energetically unfavorable antiaromaticity. []

Q3: Are there efficient synthetic routes for producing this compound?

A3: Yes, several synthetic approaches to this compound exist. One method utilizes mesitylene as a starting material and proceeds through a series of steps, including the formation of a dithia intermediate. [] This method highlights the versatility in synthesizing substituted pyrenes. Another approach involves a concise four-step synthesis starting from readily available compounds. This method involves a Diels-Alder reaction with a dianhydride, followed by aromatization to afford this compound. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A4: Researchers often employ a combination of spectroscopic techniques to characterize this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural elucidation, especially in tracking the complex mixture of products formed during thermal reactions. [] Mass spectrometry helps determine molecular weight and identify different oligomers formed during polymerization. [] Additionally, researchers utilize UV-Vis and fluorescence spectroscopy to study the electronic structure and excited state properties of these compounds. [] For instance, these techniques were employed to investigate the transannular interaction in pyrenophane by comparing its emission spectra and triplet state properties to those of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。